molecular formula C14H12ClN3O B1274273 Bamaluzole CAS No. 87034-87-5

Bamaluzole

Cat. No. B1274273
CAS RN: 87034-87-5
M. Wt: 273.72 g/mol
InChI Key: XRGNABQSJLQUGV-UHFFFAOYSA-N
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Description

Bamaluzole is a GABA receptor agonist . It was patented as an anticonvulsant by Merck but was never marketed .


Molecular Structure Analysis

This compound’s molecular structure is based on the imidazo[4,5-c]pyridine system . The structural similarity of imidazo[4,5-c]pyridine to purines has prompted biological investigations to assess their potential therapeutic significance .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H12ClN3O and a molar mass of 273.72 g/mol . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, a boiling point of 444.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Ecological Monitoring and Data Harmonization : Barker et al. (2015) discuss the importance of harmonizing existing data for ecological monitoring, emphasizing the significance of quality metadata and flexible design to accommodate changes in field techniques. This approach could be relevant for monitoring environmental impacts or ecological interactions of Bamaluzole if applicable (Barker et al., 2015).

  • Systems Neuropharmacology and High-throughput Screening : Lin et al. (2018) describe a high-throughput drug screening strategy using brain activity mapping and machine learning for neuropharmacological research. This methodology could potentially be applied to understand the neural impact of this compound (Lin et al., 2018).

  • Cytotoxic Complexes in Drug Research : Lišková et al. (2011) investigate the cytotoxicity of protein and fatty acid complexes towards tumor cells, which is relevant for cancer research. Such biochemical interactions might be pertinent when studying this compound's potential effects in oncological contexts (Lišková et al., 2011).

  • Nanoparticle Drug Carriers : Jafari et al. (2021) discuss the use of mesoporous silica nanoparticles as carriers for drug delivery, highlighting the importance of improving drug stability, uptake, and release. This could be relevant if this compound is being considered for formulation with nanotechnology (Jafari et al., 2021).

  • Cardiovascular Drug Development : Feldman et al. (2007) highlight the integration of basic cardiovascular sciences with clinical drug development. If this compound has cardiovascular implications, this approach could be significant (Feldman et al., 2007).

  • Rehabilitation Treatment Research : Whyte & Barrett (2012) discuss the development of new treatments in rehabilitation, which could be relevant if this compound is being explored for use in physical or neurological rehabilitation contexts (Whyte & Barrett, 2012).

Mechanism of Action

Target of Action

Bamaluzole primarily targets the GABA receptors . GABA (Gamma-Aminobutyric Acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a GABA receptor agonist , this compound enhances the effect of GABA at the receptor . This interaction results in an increased inhibitory effect of GABA on neuronal excitability, which can lead to effects such as sedation, anxiolysis, and anticonvulsion.

Biochemical Pathways

As a gaba receptor agonist, it is known to influence theGABAergic system . This system plays a crucial role in numerous disease conditions and is involved in various cellular pathways necessary for the proper functioning of neurons .

Pharmacokinetics

Understanding the pharmacokinetic and pharmacodynamic characteristics of drugs can help determine the best treatment strategy for drug-related toxicity .

Result of Action

The primary result of this compound’s action as a GABA receptor agonist is the enhancement of GABA’s inhibitory effect on neuronal excitability . This can lead to effects such as sedation, anxiolysis, and anticonvulsion. It was patented as an anticonvulsant by Merck but was never marketed .

Safety and Hazards

When handling Bamaluzole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGNABQSJLQUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2OCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236080
Record name Bamaluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87034-87-5
Record name 4-[(2-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87034-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamaluzole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087034875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamaluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAMALUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX1Q848LV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 7.5 g of 4-chloro-1-methyl-1H-imidazo(4,5-c)pyridine, 7.1 g of 2-chlorobenzyl alcohol, 3.3 g of KOH and 100 ml of acetonitrile is refluxed for 7 hours. The solvent is removed and the residue is worked up in the customary manner (water/methylene chloride) to give 4-o-Chlorobenzyloxy-1-methyl-1H-imidazo(4,5-c)pyridine, m.p. 132°-135°.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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